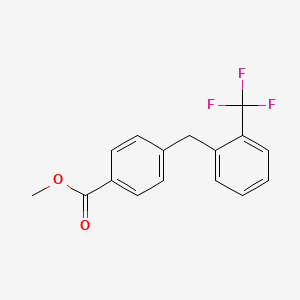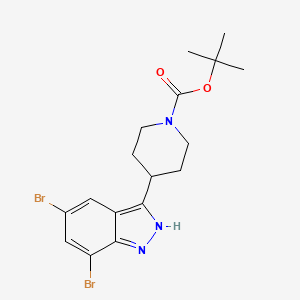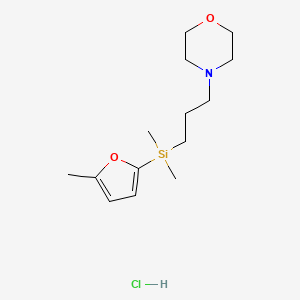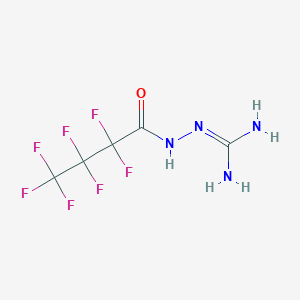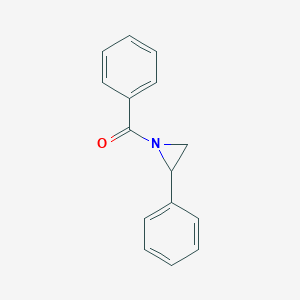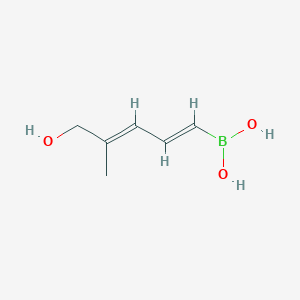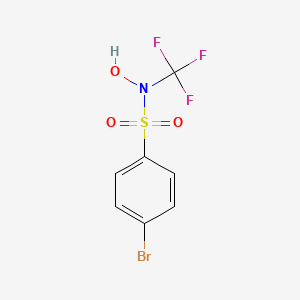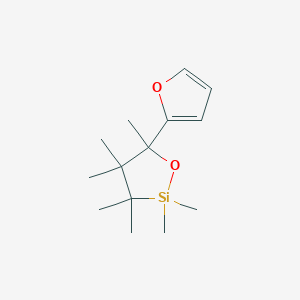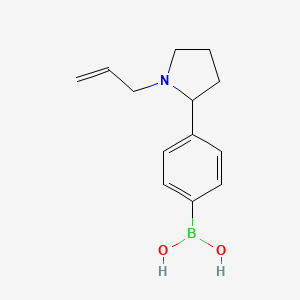
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is an organoboron compound that features a pyrrolidine ring attached to a benzene ring through a boronic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid typically involves the formation of the pyrrolidine ring followed by its attachment to the benzene ring. One common method involves the reaction of 4-bromobenzeneboronic acid with 1-allylpyrrolidine under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The compound can be reduced to form the corresponding borane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or other hydride donors.
Substitution: Halogens or other electrophiles in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-cancer or anti-bacterial properties.
Industry: Used in the synthesis of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid largely depends on its application. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . In biological systems, the boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, potentially inhibiting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1-Allyl-pyrrolidin-2YL)benzonitrile: Similar structure but with a nitrile group instead of a boronic acid group.
4-(1-Allyl-pyrrolidin-2YL)benzaldehyde: Contains an aldehyde group instead of a boronic acid group.
4-(1-Allyl-pyrrolidin-2YL)benzoic acid: Features a carboxylic acid group instead of a boronic acid group.
Uniqueness
4-(1-Allyl-pyrrolidin-2YL)benzeneboronic acid is unique due to the presence of the boronic acid group, which allows it to participate in Suzuki-Miyaura coupling reactions. This makes it a valuable reagent in organic synthesis for forming carbon-carbon bonds under mild conditions .
Eigenschaften
Molekularformel |
C13H18BNO2 |
|---|---|
Molekulargewicht |
231.10 g/mol |
IUPAC-Name |
[4-(1-prop-2-enylpyrrolidin-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C13H18BNO2/c1-2-9-15-10-3-4-13(15)11-5-7-12(8-6-11)14(16)17/h2,5-8,13,16-17H,1,3-4,9-10H2 |
InChI-Schlüssel |
HCDQSJJOOYFCTD-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C2CCCN2CC=C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


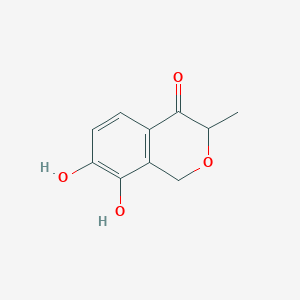
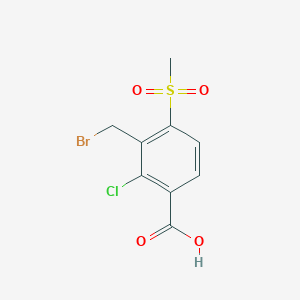
![2-Fluoro-2-azabicyclo[2.2.2]octan-3-one](/img/structure/B14127598.png)
